molecular formula C10H8N2O4 B11485446 1-(carboxymethyl)-1H-benzimidazole-6-carboxylic acid

1-(carboxymethyl)-1H-benzimidazole-6-carboxylic acid

Cat. No.: B11485446
M. Wt: 220.18 g/mol
InChI Key: AVVQLOBKRGNNRN-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-1H-benzimidazole-6-carboxylic acid is a heterocyclic organic compound that features a benzimidazole ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)-1H-benzimidazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the benzimidazole ring. The carboxymethyl group can be introduced via alkylation using chloroacetic acid in the presence of a base such as sodium hydroxide. The final product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(Carboxymethyl)-1H-benzimidazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, modulating their activity. The benzimidazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • 1H-benzimidazole-2-carboxylic acid
  • 1-(carboxymethyl)-1H-benzimidazole-2-carboxylic acid
  • 1-(carboxymethyl)-1H-benzimidazole-5-carboxylic acid

Uniqueness: 1-(Carboxymethyl)-1H-benzimidazole-6-carboxylic acid is unique due to the specific positioning of the carboxymethyl and carboxylic acid groups on the benzimidazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

3-(carboxymethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c13-9(14)4-12-5-11-7-2-1-6(10(15)16)3-8(7)12/h1-3,5H,4H2,(H,13,14)(H,15,16)

InChI Key

AVVQLOBKRGNNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N(C=N2)CC(=O)O

Origin of Product

United States

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